2-Bromohistidine

Description

Contextualization as a Halogenated L-Amino Acid Analog

The strategic placement of the bromine atom on the imidazole (B134444) ring is crucial. The imidazole side chain of histidine is known for its versatile roles in biological systems, including its participation in acid-base catalysis, metal ion coordination, and protein-protein interactions. By modifying this key functional group, researchers can systematically probe its contributions to these processes.

Significance in Biochemical and Synthetic Investigations

The unique properties of 2-bromohistidine have made it a significant tool in both biochemical and synthetic investigations. In biochemical studies, it is often incorporated into proteins to probe their structure and function. The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. Furthermore, its altered pKa value compared to natural histidine can be used to investigate the role of protonation states in enzyme catalysis and protein stability.

In the field of synthetic chemistry, this compound is a valuable building block for the creation of modified peptides and proteins with novel properties. The bromo-functional group can be used as a chemical handle for the site-specific introduction of other functional groups, such as fluorescent probes or cross-linking agents. This allows for the construction of sophisticated molecular tools to study protein-protein interactions and other cellular processes. For instance, peptides containing this compound can be designed to act as specific inhibitors or modulators of enzyme activity, providing a rational approach to drug design. nih.gov

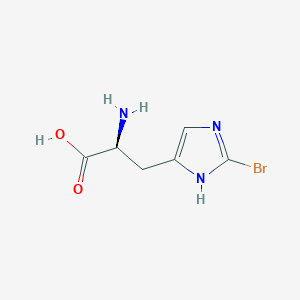

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-bromo-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVOWJVMOQAYDW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925662 | |

| Record name | 2-Bromohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126663-36-3 | |

| Record name | 2-Bromohistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromohistidine and Its Derivatives

General Synthetic Approaches for Halogenated Histidines

The synthesis of halogenated histidines is a key area of interest in medicinal chemistry due to the diverse applications of the resulting modified amino acids. nih.gov A rational modification to the histidine structure can extensively change its physical and chemical properties, making it a valuable scaffold in the development of bioactive peptides. nih.gov General strategies often involve either the direct halogenation of the pre-formed histidine molecule or the construction of the amino acid from a halogenated imidazole (B134444) precursor. researchgate.netresearchgate.net

Direct Bromination Protocols

Direct bromination of the imidazole ring of histidine is a primary route to halogenated derivatives. This approach involves treating L-histidine with a brominating agent. The challenge lies in controlling the position of bromination, as the imidazole ring has multiple reactive sites. Electrophilic bromination of histidine typically occurs at the C-4 or C-5 positions of the imidazole ring. To achieve bromination at the less reactive C-2 position, specific reagents and conditions are necessary.

One method involves the use of strong brominating agents under acidic conditions. For instance, brominations of unprotected aromatic amino acids have been successfully conducted using reagents like bromoisocyanuric acid monosodium salt in concentrated sulfuric acid at low temperatures. While not specific to histidine in the cited study, this protocol demonstrates a general approach for direct halogenation of aromatic amino acid rings. organic-chemistry.org Another approach involves the reaction of L-histidine with bromine, which can lead to the formation of adducts that are then converted to the desired product. For example, the synthesis of the related L-2-thiohistidine involves an initial reaction with bromine, forming an intermediate that is subsequently treated with a thiol. google.com This suggests that direct bromination can activate the ring for further transformations.

Table 1: Reagents for Direct Bromination of Aromatic Amino Acids

| Reagent | Conditions | Comments |

| Bromoisocyanuric acid mono sodium salt (BICA-Na) | 60% aq. H₂SO₄, 0°C | Yields a mixture of mono-brominated products for phenylalanine and tyrosine. organic-chemistry.org |

| Bromine (Br₂) | Aqueous solution, 0°C | Used as an initial step in the synthesis of L-2-thiohistidine from L-histidine. google.com |

| N-Bromosuccinimide (NBS) | Various solvents | A common and milder brominating agent, often used for allylic and benzylic bromination, but can also be used for aromatic rings. |

Synthesis from Imidazole Precursors

An alternative to direct halogenation is a bottom-up approach that begins with a pre-functionalized imidazole ring. This method offers better control over the regiochemistry of the final product. The synthesis starts with a 2-bromoimidazole derivative, onto which the alanine (B10760859) side chain is constructed.

One plausible pathway involves the synthesis of imidazole-4-acetaldehyde (B1219054) from precursors like erythrose and formamidine. nih.gov A brominated version of this aldehyde could then be converted to 2-bromohistidine via a Strecker synthesis, which involves treatment with an ammonia (B1221849) source and cyanide, followed by hydrolysis. nih.gov Another strategy could utilize a 2-bromo-4-chloromethylimidazole intermediate. The alanine side chain can be introduced by reacting this intermediate with a glycine (B1666218) anion equivalent under conditions that preserve the stereocenter, such as the O'Donnell asymmetric amino acid synthesis. mdpi.com This method provides excellent control over both regioselectivity and stereochemistry.

Stereoselective Synthesis Strategies for this compound

Maintaining the stereochemical integrity of the α-carbon is paramount when synthesizing L- or D-amino acids for biological applications. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial as different enantiomers can have vastly different biological activities. nih.gov Methods often employ chiral auxiliaries or catalysts to guide the reaction toward the desired stereochemical outcome. nih.gov For amino acid synthesis, strategies like the addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization, have proven effective for creating chiral nitrogen-containing heterocycles. nih.gov

Impact of Diazotization on Stereochemical Integrity

A potential, though less common, route to this compound could involve a Sandmeyer-type reaction starting from 2-amino-L-histidine. nih.gov The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via a diazonium salt intermediate. organic-chemistry.org The process involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide. organic-chemistry.org

The key question in applying this to an amino acid is the effect on the stereocenter. The reaction occurs at the C-2 position of the imidazole ring, which is remote from the chiral α-carbon of the alanine side chain. In principle, if the reaction is performed under mild conditions, the stereochemical integrity of the α-carbon should be preserved. However, the Sandmeyer reaction can sometimes proceed through radical intermediates, and harsh acidic conditions or elevated temperatures could potentially lead to racemization at the α-carbon. While the aliphatic Sandmeyer reaction has been used to prepare matrix metalloproteinase inhibitors from primary amino acids, it is noted to be of little general importance as a synthetic tool for aliphatic amines due to potential side reactions. libretexts.org Therefore, while theoretically possible, the stereochemical outcome of a Sandmeyer reaction on 2-amino-L-histidine would need to be carefully verified experimentally.

Regiospecific Functionalization at the 2-Position of the Imidazole Ring

The C-2 position of the histidine imidazole ring is a target for functionalization to create novel amino acid derivatives with unique properties. nih.gov The presence of a bromine atom at this position, as in this compound, makes it an excellent precursor for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of histidine analogues.

C-2 Arylation Procedures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. libretexts.org These reactions are a cornerstone of modern organic synthesis. In this context, this compound can serve as the electrophilic partner, reacting with an organoboron compound (the nucleophilic partner) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, allowing the use of unprotected or minimally protected amino acids. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to yield the C-2 arylated histidine and regenerate the catalyst. libretexts.org This methodology provides a direct and efficient route to 2-arylhistidine derivatives, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura C-2 Arylation

| Component | Example | Role |

| Substrate | N-protected 2-Bromo-L-histidine | Electrophilic Partner |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Nucleophilic Partner |

| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) complexes | Catalyzes the C-C bond formation. nih.govnih.gov |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos) | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, or KOAc | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Toluene/H₂O, Dioxane, or DMA | Solubilizes reactants and facilitates the reaction. nih.govnih.gov |

An in-depth examination of the advanced synthetic strategies for creating and utilizing this compound, a synthetically versatile amino acid derivative, reveals its significant potential in the fields of peptide chemistry and drug design. The presence of the bromine atom on the imidazole ring provides a reactive handle for a variety of chemical modifications, enabling the construction of complex molecular architectures. This article focuses exclusively on the advanced synthetic methodologies for this compound and its subsequent incorporation into sophisticated peptide structures.

1

The functionalization of the this compound scaffold is primarily achieved through modern cross-coupling reactions. These methods offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the imidazole ring, a site that is otherwise difficult to functionalize.

1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for modifying aryl halides, including this compound. nobelprize.orgyoutube.com The reaction mechanism generally involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. nobelprize.orgyonedalabs.com Two of the most prominent examples applicable to this compound are the Suzuki and Sonogashira reactions.

The Suzuki coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon single bonds, enabling the synthesis of biaryl compounds and substituted styrenes. wikipedia.org For this compound, a Suzuki reaction would couple an aryl or vinyl boronic acid to the C2 position of the imidazole ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating the various functional groups on the protected amino acid. organic-chemistry.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is exceptionally useful for creating C(sp²)-C(sp) bonds, leading to the formation of arylalkynes and conjugated enynes. libretexts.orgscirp.orgresearchgate.net When applied to a suitably protected this compound derivative, the Sonogashira reaction allows for the direct installation of an alkyne moiety at the C2 position, a valuable functional group for further transformations or for its role in mimicking peptide structures. The reaction is typically carried out under mild conditions, which is advantageous for complex and sensitive substrates like amino acid derivatives. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) precursors with phosphine ligands (e.g., SPhos, PCy₃) | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | C(sp²)-C(sp²) or C(sp²)-C(sp²) | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂/PPh₃ with CuI co-catalyst | Amine base (e.g., Et₃N, DIPEA) | C(sp²)-C(sp) | libretexts.orgwikipedia.orgscirp.org |

2 Copper-Mediated Arylation Methodologies

Copper-catalyzed or mediated C-N and C-C bond-forming reactions, often referred to as Ullmann-type reactions, represent an important alternative to palladium-based systems, particularly for the arylation of N-heterocycles. nih.govmdpi.commdpi.com These methods are attractive due to the lower cost and natural abundance of copper compared to palladium. mdpi.combeilstein-journals.org The reaction typically involves coupling an aryl halide with a nucleophile, such as an amine or an activated carbon nucleophile, using a copper catalyst, a ligand, and a base, often at elevated temperatures. mdpi.comresearchgate.net

For a protected this compound derivative, copper-mediated arylation could be used to introduce aryl groups at the imidazole nitrogen atoms or, potentially, at the C2 position through coupling with suitable organometallic reagents. The development of milder reaction conditions and more efficient ligand systems has broadened the scope of these reactions, making them more compatible with functionalized substrates. researchgate.net

3 Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. nih.govnih.gov

The cross-coupling reactions described above, such as Suzuki, Sonogashira, and copper-mediated arylations, are often significantly enhanced by microwave irradiation. This technique can lead to higher yields, improved product purity, and the ability to perform reactions that may not proceed under conventional heating. researchgate.net The application of microwave protocols to the synthesis and functionalization of this compound derivatives can therefore offer substantial improvements in efficiency, making these complex molecules more accessible. nih.gov

2 Protective Group Strategies in Selective Functionalization

The chemical synthesis and modification of amino acids like this compound require a sophisticated use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. thieme-connect.debiosynth.com An effective protecting group strategy must be "orthogonal," meaning that each protecting group can be removed under specific conditions without affecting the others. peptide.com For this compound, protection is required for the α-amino group, the α-carboxyl group, and the imidazole ring side chain. biosynth.comcreative-peptides.com

α-Amino Protection : The most common temporary protecting groups for the α-amino function in modern peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, which is acid-labile. thieme-connect.decreative-peptides.com The choice between Fmoc and Boc strategy dictates the conditions used throughout the synthesis.

α-Carboxyl Protection : In solution-phase synthesis, the carboxyl group is often protected as a simple ester, such as a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester. creative-peptides.com In Solid-Phase Peptide Synthesis (SPPS), the carboxyl group is anchored to the solid support, which serves as its protection. nih.govbachem.com

| Functional Group | Protecting Group (Abbreviation) | Cleavage Conditions | Reference |

|---|---|---|---|

| α-Amino Group | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF) | creative-peptides.com |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | peptide.comcreative-peptides.com | |

| α-Carboxyl Group | tert-Butyl ester (tBu) | Strong Acid (e.g., TFA) | creative-peptides.com |

| Benzyl ester (Bzl) | Hydrogenolysis (H₂/Pd) or Strong Acid (HF, HBr) | creative-peptides.com | |

| Imidazole Side Chain | Trityl (Trt) | Mild Acid (TFA) | sigmaaldrich.com |

| Tosyl (Tos) | Strong Acid (HF) or Na/liquid NH₃ | creative-peptides.com |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Bromohistidine

High-Resolution Mass Spectrometry (HRMS) in Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the accurate mass of a molecule, providing crucial information about its elemental composition. veedalifesciences.comnih.gov For 2-Bromohistidine, HRMS can precisely measure the mass-to-charge ratio (m/z) of the intact molecule and its ions, allowing for the confirmation of its molecular formula (C6H9BrN2O2). The high mass accuracy of HRMS helps distinguish this compound from other compounds with similar nominal masses but different elemental compositions. lcms.cz This is particularly important for molecules containing isotopes, such as bromine, which has two common isotopes, 79Br and 81Br, in a nearly 1:1 ratio. The isotopic pattern observed in the HRMS spectrum serves as a characteristic fingerprint, confirming the presence of bromine in the molecule and aiding in the identification of brominated species. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions (precursor ions) into smaller fragment ions (product ions). nationalmaglab.orgwikipedia.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. By analyzing the m/z ratios of the product ions, researchers can deduce the substructures present in the precursor ion. nationalmaglab.orgwikipedia.org

For this compound, MS/MS can be used to induce fragmentation of the protonated or deprotonated molecule. Common fragmentation techniques include Collision-Induced Dissociation (CID), which involves collisions with an inert gas to impart internal energy leading to fragmentation. wikipedia.org The resulting fragmentation pattern provides insights into the connectivity of atoms and the stability of different parts of the molecule. For amino acids like histidine derivatives, characteristic fragmentation pathways often involve cleavages of the peptide backbone (if part of a peptide) or the loss of side-chain moieties. researchgate.net Analyzing the fragment ions specific to the brominated imidazole (B134444) ring and the alanine (B10760859) side chain of histidine helps in confirming the structural integrity of this compound and localizing the bromine atom.

Ion Mobility Spectrometry (IMS) for Isomeric and Spatial Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. rsc.orgscielo.org.cowikipedia.org Ion mobility is related to the size, shape, and charge of the ion. scielo.org.co Hyphenated with mass spectrometry (IM-MS), IMS adds another dimension of separation, which is particularly useful for separating isomers and conformers that have the same mass-to-charge ratio but different three-dimensional structures. wikipedia.orgmasatech.eu

For this compound, IMS could potentially differentiate between different ionized forms or conformers that might exist in the gas phase. While direct applications of IMS to this compound were not found, IMS has been successfully applied to the analysis of various organic and biological molecules, including amino acids and peptides, to separate species based on their collision cross-sections. scielo.org.comasatech.eu The ability of IMS to distinguish isomers makes it a valuable tool for confirming the structural assignment of this compound and potentially identifying the presence of any isomeric impurities. masatech.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules in solution or solid state. rsc.orguobabylon.edu.iq It provides information about the types, numbers, and connectivity of atoms within a molecule based on the magnetic properties of their nuclei. rsc.org For this compound, 1H and 13C NMR spectroscopy are particularly informative.

1H NMR spectroscopy reveals the different proton environments in the molecule, their relative numbers, and their coupling interactions with neighboring protons. The chemical shifts of the imidazole ring protons, the alpha-proton, and the beta-protons of the alanine side chain are highly sensitive to the electronic environment and the presence of the bromine atom at the 2-position of the imidazole ring. Coupling patterns provide information about the connectivity of these protons.

13C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the imidazole ring, the alpha-carbon, the beta-carbon, and the carboxyl carbon are characteristic and can be used to confirm the proposed structure. The presence of bromine at the 2-position will significantly influence the chemical shift of the adjacent carbon atoms in the imidazole ring.

While specific NMR spectra for this compound were not found in the immediate search results, NMR is routinely used for the structural characterization of imidazoles and brominated organic compounds. rsc.orgmdpi.comipb.ptresearchgate.netresearchgate.netchemicalbook.comspectrabase.comorganicchemistrydata.org Studies on other substituted imidazoles demonstrate how NMR, including 2D NMR techniques like COSY, HMQC, and HMBC, can be used for unambiguous signal assignment and confirmation of the molecular structure, even in cases of tautomerism which can affect imidazole derivatives. mdpi.comipb.ptresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Structural Environment Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local atomic structure and electronic properties around a selected absorbing atom. bnl.govlibretexts.orgictp.it By measuring the absorption of X-rays as a function of energy near an element's core absorption edge, XAS provides insights into the oxidation state, coordination environment, and bond distances of the absorbing atom. bnl.govlibretexts.orgictp.itspectroscopyworld.com For this compound, XAS could be applied to the bromine atom (Br K-edge) or potentially other heavy atoms if the molecule were part of a larger complex.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). ictp.itspectroscopyworld.comuwo.ca

Extended X-ray Absorption Fine Structure (EXAFS) Data Interpretation

The EXAFS region, extending from approximately 50 eV above the absorption edge, contains oscillations due to the interference of the outgoing photoelectron wave with waves backscattered by neighboring atoms. ictp.itspectroscopyworld.comuwo.ca Analysis of the EXAFS oscillations provides quantitative information about the local structure around the absorbing atom, including the types and numbers of neighboring atoms, their distances, and the disorder in these distances. ictp.itspectroscopyworld.com

For this compound, Br K-edge EXAFS analysis could provide precise information about the bond length between the bromine atom and the carbon atom at the 2-position of the imidazole ring. It could also give insights into the surrounding atoms and their arrangement. The interpretation of EXAFS data typically involves fitting the experimental data to theoretical models based on assumed structural parameters. lcms.czresearchgate.net

Theoretical Modeling and Simulation in XAS Data Analysis

Theoretical modeling and simulation play a crucial role in the interpretation of XAS data, particularly for the more complex XANES region. lcms.czresearchgate.netdiva-portal.orgaip.orgiucr.org Density Functional Theory (DFT) and other computational methods can be used to calculate theoretical XAS spectra for proposed molecular structures. diva-portal.orgaip.orgiucr.org Comparing the calculated spectra with the experimental data helps validate the structural model.

For this compound, theoretical calculations could simulate the Br K-edge XANES and EXAFS spectra for the proposed structure. These simulations can account for the electronic structure and the scattering pathways of the photoelectron. By comparing the simulated spectra with the experimental XAS data, researchers can refine the structural model and gain a deeper understanding of the electronic and structural properties around the bromine atom in this compound. lcms.czresearchgate.net Theoretical approaches are essential for extracting detailed structural information from XAS, especially when dealing with complex molecules or environments. diva-portal.orgaip.orgiucr.org

Advanced Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. Given that amino acids are generally polar and may have limited volatility, HPLC is often the preferred technique for their analysis, although GC can be used, particularly with appropriate derivatization.

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For a polar molecule like this compound, reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (such as methanol (B129727) or acetonitrile), often with an acidic buffer to control ionization, would likely be suitable. The retention time of this compound would be influenced by the mobile phase composition, flow rate, and the specific stationary phase. HPLC coupled with UV-Vis detection or mass spectrometry (HPLC-MS) is powerful for both separation and identification/quantification.

GC is typically used for volatile or semi-volatile compounds. Due to the inherent polarity and lower volatility of amino acids like this compound, direct GC analysis is often not feasible without prior modification.

Derivatization Strategies for Enhanced Chromatographic Performance

Derivatization involves chemically modifying a compound to improve its chromatographic properties, such as volatility, thermal stability, and detector response. For amino acids like this compound, derivatization is frequently employed, especially for GC analysis or to enhance detection in HPLC. The presence of amino, carboxyl, and imidazole functional groups in this compound provides sites for derivatization reactions.

Silylation Approaches for Volatility Enhancement

Silylation is a common derivatization strategy that replaces active hydrogens in functional groups (like -OH, -COOH, -NH) with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). This modification generally increases the volatility and thermal stability of polar compounds, making them amenable to GC analysis. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) are commonly used for silylation. Silylation of this compound would involve reaction at the amino group, the carboxyl group, and potentially the nitrogen atoms of the imidazole ring, yielding a less polar and more volatile derivative suitable for GC.

Acylation and Alkylation Methods for Functional Group Modification

Acylation and alkylation are other derivatization methods used to modify functional groups in amino acids. Acylation involves the introduction of an acyl group, typically by reaction with acyl halides or anhydrides, often targeting amino and hydroxyl groups. This can reduce polarity and improve chromatographic behavior. Alkylation involves the introduction of an alkyl group, commonly used for esterification of carboxylic acids or derivatization of amines. For this compound, acylation of the amino group or alkylation of the carboxyl group (e.g., esterification) could be employed to enhance its suitability for chromatography, particularly GC or certain types of HPLC. These methods can also be used in conjunction with silylation.

Computational Chemistry and Theoretical Studies in Structural Prediction

Computational chemistry methods, based on quantum mechanics and molecular orbital theory, play a significant role in predicting and understanding the structural, electronic, and spectroscopic properties of molecules like this compound. These methods can complement experimental studies and provide insights into molecular behavior at an atomic level.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock methods, can be used to determine the optimized three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. These calculations can also provide information about the electron distribution within the molecule, partial charges on atoms, and dipole moment. Understanding the electronic structure is crucial for predicting reactivity and interactions with other molecules.

Molecular Orbital Theory Applications in Spectroscopy

Molecular Orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals, which are formed by the combination of atomic orbitals. MO theory can be applied to predict spectroscopic properties of this compound. For instance, calculations can estimate the energy levels of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is related to the wavelength of maximum absorption in UV-Vis spectroscopy. Computational methods can also be used to calculate vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment and structural confirmation. Furthermore, computational approaches can assist in interpreting NMR spectra by calculating shielding constants, which are related to chemical shifts.

Biochemical Roles and Enzymatic Interactions of 2 Bromohistidine

Mechanisms of Incorporation into Peptides and Proteins

The incorporation of amino acids into proteins in living organisms primarily occurs through ribosomal protein synthesis, a process dictated by the genetic code wikipedia.org. This mechanism strictly utilizes the 20 standard proteinogenic amino acids, with a few exceptions like selenocysteine (B57510) and pyrrolysine which are incorporated via special translational mechanisms wikipedia.org. 2-Bromohistidine is not one of these genetically encoded amino acids. Therefore, its incorporation into ribosomally synthesized peptides and proteins is generally not expected to occur through the standard translational machinery.

However, non-ribosomal peptide synthesis (NRPS) offers an alternative pathway for peptide assembly that can incorporate a wide variety of non-proteinogenic amino acids uzh.chcirad.frwikipedia.org. NRPS systems are modular enzymes that activate and ligate amino acids, including modified or unusual ones, without relying on mRNA templates uzh.chwikipedia.orgnih.gov. Each module in an NRPS is typically responsible for incorporating a single amino acid and consists of domains for substrate recognition, activation, and peptide bond formation uzh.chcirad.fr. The adenylation (A) domain within each module is responsible for recognizing and activating a specific amino acid, forming an aminoacyl-adenylate intermediate uzh.ch. These A domains exhibit substrate specificity, and their ability to recognize and utilize halogenated histidine analogs like this compound would be a prerequisite for their incorporation into non-ribosomal peptides. While general mechanisms for non-ribosomal peptide synthesis are well-established, specific details regarding the enzymatic machinery capable of incorporating this compound would depend on the particular NRPS system involved.

Another potential mechanism for the presence of this compound in proteins or peptides could be through post-translational modification. This involves the enzymatic modification of a histidine residue already incorporated into a peptide or protein chain. Natural halogenation of amino acids in peptides and proteins is known to occur in some organisms, often catalyzed by haloperoxidases mdpi.comencyclopedia.pubresearchgate.net. These enzymes can introduce halogen atoms onto amino acid side chains. If a specific enzyme exists that can catalyze the bromination of a histidine residue at the C2 position within a protein or peptide, this would lead to the formation of this compound post-translationally.

Furthermore, the field of genetic code expansion allows for the artificial incorporation of non-canonical amino acids into proteins during ribosomal synthesis through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs and modified codons ucsf.edufrontiersin.orgfrontiersin.org. This technology could potentially be used to site-specifically incorporate this compound into proteins in engineered biological systems, although this is an artificial method rather than a natural biological process.

Influence on Enzyme-Substrate Binding Affinity

The binding affinity between an enzyme and its substrate is a critical determinant of enzyme activity and is characterized by the dissociation constant (KD) or association constant (Ka) wikipedia.orgmalvernpanalytical.com. The presence of this compound within an enzyme's active site or in a substrate can significantly influence this binding interaction due to the altered chemical and physical properties introduced by the bromine atom.

Halogen atoms, including bromine, are electronegative and can influence the electron distribution within a molecule mdpi.comacs.org. This can affect various non-covalent interactions crucial for enzyme-substrate binding, such as hydrogen bonding, electrostatic interactions, and van der Waals forces malvernpanalytical.com. For instance, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction involving an electrophilic halogen atom and a nucleophilic atom acs.org. Halogen bonding has been shown to modulate peptide conformation and ligand-receptor interactions acs.org.

If this compound is present in the active site of an enzyme, the bromine atom's electronic and steric properties can alter the shape and chemical environment of the binding pocket libretexts.org. This can lead to changes in the affinity for the natural substrate. Similarly, if this compound is present in a substrate molecule, the bromine substitution can affect how the substrate interacts with the enzyme's active site residues.

Research on other halogenated amino acids suggests that halogenation can indeed alter binding affinities. For example, halogenated tyrosine has been shown to improve the binding affinity of an antibody fragment to its antigen mdpi.comencyclopedia.pub. While specific studies detailing the quantitative impact of this compound on the binding affinity of particular enzyme-substrate pairs may be limited in the general literature, the principles of molecular recognition and the known effects of halogenation on intermolecular forces strongly suggest that this compound can modulate enzyme-substrate binding affinity. The magnitude and nature of this modulation would be highly dependent on the specific enzyme and substrate involved and the location of the this compound residue.

Modulation of Enzyme Catalytic Activity by Halogenation

Beyond influencing binding affinity, the presence of this compound can also directly impact the catalytic activity of enzymes. Enzyme catalysis involves lowering the activation energy of a reaction, often through mechanisms like stabilizing the transition state, orienting substrates, or participating in the catalytic mechanism through specific amino acid residues libretexts.orgnih.govsavemyexams.com.

If a histidine residue is directly involved in the catalytic mechanism of an enzyme, its replacement or modification with this compound can significantly alter the enzyme's function. The imidazole (B134444) ring of histidine can act as a general acid or base in enzymatic reactions due to its pKa wikipedia.orgnih.gov. The introduction of an electronegative bromine atom at the C2 position would likely alter the pKa of the imidazole ring, thereby affecting its ability to donate or accept protons during catalysis. This change in acidity/basicity could impair or enhance the catalytic rate depending on the specific mechanism.

Furthermore, the steric bulk of the bromine atom could physically impede substrate binding or product release, affecting the catalytic turnover rate (kcat) ucl.ac.uk. The electronic effects of bromine could also influence the stability of transition states or intermediates involved in the reaction.

Studies on other halogenated amino acids have demonstrated their ability to modulate enzyme activity. For instance, halogenation has been used in the design of modified enzymes, such as a DNA endonuclease where a halogenated tyrosine functionally replaced a metal cofactor in catalysis pnas.org. While direct examples of this compound's impact on the catalytic activity of specific enzymes might require searching specialized enzymatic literature, the known roles of histidine in catalysis and the chemical properties of halogen atoms provide a strong basis for predicting that this compound can modulate enzyme activity.

Comparative Analyses of Biological Activities with Other Halogenated Histidine Analogs

Comparing the biological activities of this compound with other halogenated histidine analogs, such as 2-chlorohistidine, 2-fluorohistidine, 2-iodohistidine, or positional isomers like 4-bromohistidine, provides insights into the specific effects of the bromine substituent at the C2 position. The nature and position of the halogen atom can significantly influence the analog's chemical properties, metabolic fate, and interactions with biological targets.

Differences in electronegativity and atomic size among halogens (F < Cl < Br < I) lead to varying electronic and steric effects acs.org. For example, fluorine is the most electronegative and smallest, while iodine is the least electronegative and largest among the common halogens. These variations can affect the pKa of the imidazole ring, the lipophilicity of the analog, and its ability to participate in halogen bonding or other interactions.

A study investigating the effects of halogenated histidine analogs on the growth of Plasmodium falciparum malaria parasites found surprising differences nih.gov. While 2-fluoro-L-histidine and 2-iodo-L-histidine inhibited parasite growth, 2-chloro-L-histidine and 2-bromo-L-histidine did not show inhibition under the tested conditions, despite bromine and chlorine being intermediate in size between fluorine and iodine nih.gov. This suggests that the biological effects are not solely dependent on halogen size but involve more complex interactions that are sensitive to the specific halogen and its position on the histidine ring.

Positional isomers, such as this compound and 4-bromohistidine, would also be expected to exhibit different biological activities smolecule.com. The placement of the bromine atom at the C2 versus the C4 position of the imidazole ring alters the electronic distribution and steric environment around the ring differently, leading to distinct interactions with enzymes, receptors, or metabolic pathways. Research on 4-bromohistidine, for instance, indicates its use in studying enzyme mechanisms and protein interactions due to its modified reactivity smolecule.com.

Comparative studies are crucial for understanding the structure-activity relationships of halogenated histidine analogs and for determining the unique biological consequences of bromination at the C2 position.

Considerations in Histidine Metabolism Pathways

Histidine is involved in various metabolic pathways, including its biosynthesis, degradation, and conversion into other biologically active molecules like histamine (B1213489) and carnosine wikipedia.orgnih.govmdpi.com. The introduction of this compound into a biological system raises questions about its interaction with these pathways.

Could this compound serve as a substrate or inhibitor for enzymes in histidine metabolism? For example, histidase (histidine ammonia-lyase) is the primary enzyme in histidine catabolism, deaminating histidine to urocanic acid wikipedia.orgnih.gov. The structural modification in this compound might affect its recognition and processing by histidase or other enzymes in the degradation pathway. Some research suggests that halogenated histidine derivatives can inhibit enzymes involved in related metabolic processes, such as methyltransferases involved in ergothioneine (B1671048) biosynthesis researchgate.net.

Similarly, enzymes responsible for the synthesis of histamine (histidine decarboxylase) or carnosine (carnosine synthase) from histidine might interact differently with this compound nih.gov. The bromine atom could potentially hinder or alter the enzymatic reactions catalyzed by these enzymes.

Understanding how this compound is processed or how it interferes with endogenous histidine metabolism is important for assessing its potential biological effects and for interpreting results from studies where it is used as a probe. While specific data on this compound's direct interaction with all histidine metabolic enzymes may not be extensively documented, its structural similarity to histidine suggests potential points of interaction within these pathways.

Interactions with Biological Receptors and Ligands

Besides enzymatic interactions, this compound may also interact with biological receptors and other non-enzymatic ligands. Receptors are proteins that bind to specific molecules (ligands), triggering a biological response. The binding interface involves precise non-covalent interactions between the receptor and the ligand.

If this compound acts as a ligand itself or is incorporated into a peptide or protein that interacts with a receptor, the presence of the bromine atom can influence the binding affinity and the nature of the resulting interaction mdpi.comencyclopedia.pubacs.org. The electronic properties and steric bulk of the bromine can alter the fit within the receptor binding pocket and affect the formation of stabilizing interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces malvernpanalytical.com.

Halogenation has been shown to modulate ligand-receptor interactions mdpi.comencyclopedia.pubacs.org. For example, halogen atoms can participate in halogen bonding, which can contribute to the stability of ligand-receptor complexes acs.org. The lipophilicity introduced by the bromine atom can also influence how the molecule partitions into cell membranes and interacts with membrane-bound receptors.

While specific examples of this compound binding to particular biological receptors may not be widely reported, the general principles of ligand-receptor interactions and the known effects of halogenation on molecular recognition suggest that this compound has the potential to interact with a range of biological receptors and ligands, influencing cellular signaling and other biological processes.

The Role and Occurrence of this compound in Marine Organisms

This compound is a halogenated amino acid that has been identified in various marine organisms, where it plays roles in structural reinforcement and potentially in biological signaling. Its presence highlights the unique biochemical adaptations found in marine environments, particularly the enzymatic mechanisms evolved for halogenation.

Natural Occurrence and Biosynthetic Pathways of Brominated Histidines

The presence of brominated amino acids, including brominated histidine, has been documented in diverse marine life forms. These modified amino acids are often found integrated into structural proteins or bioactive peptides.

Identification in Marine Organisms and Resistant Biological Structures

Brominated histidines, such as this compound, are found in the hard, resistant biological structures of certain marine invertebrates. Their incorporation is thought to contribute to the unique mechanical properties of these materials.

Bromine enrichment has been observed in the tips of calcified claws in crabs, such as Pachygrapsus crassipes. Mechanical tests suggest that this bromine enrichment contributes to making the claw tips less hard but more fracture-resistant compared to the rest of the calcified claw. plos.orgresearchgate.netstanford.edu While some studies initially suggested bromine might be bound to phenyl rings, possibly in tyrosine, brominated histidine has also been indicated as present in crab claws. uoregon.edunih.gov

The jaws of marine polychaete worms, such as Nereis virens, also contain bromine, often associated with brominated amino acids like histidine. These brominated amino acids likely contribute to the structural integrity and may help prevent dissolution by binding strongly to metals like zinc, which is also present in high concentrations in the jaws. plos.orgnih.govpnas.org The jaws of Nereis are hard without being mineralized, instead being rich in halogens and post-translationally modified amino acids, including dibromohistidine and bromoiodohistidine. nih.govcapes.gov.br Proteomic analysis of N. virens jaw material has revealed dominant polypeptides, such as Nvjp-1, which are notably rich in histidine and glycine (B1666218), further supporting the role of histidine residues in metal binding and structural properties. acs.org

Brominated amino acids, including bromohistidine, have been isolated from sperm-activating peptides (SAPs) found in the egg jelly of sea urchins. taylorfrancis.com These peptides play a crucial role in activating sperm motility and respiration. taylorfrancis.comawi.de While the specific biological significance of bromination in these SAPs is not fully understood, brominated SAPs have been shown to exhibit similar respiratory stimulation activity towards spermatozoa as their non-brominated counterparts in respective sea urchin species. taylorfrancis.com The presence of brominated histidine in these signaling molecules suggests a potential, albeit not fully elucidated, role in sea urchin reproduction.

Enzymatic Halogenation Mechanisms in Biosynthesis

The incorporation of bromine into histidine is a process mediated by enzymes. Enzymatic halogenation is a key step in the biosynthesis of many halogenated natural products found in marine organisms. tandfonline.comrsc.orgnih.gov Nature employs various classes of halogenating enzymes, including haloperoxidases and flavin-dependent halogenases, to introduce halogen atoms into organic substrates. acs.orgnih.govmdpi.comresearchgate.net

Haloperoxidases, which can be heme-dependent, vanadium-dependent, or metal-free, catalyze the oxidation of halide ions in the presence of hydrogen peroxide to form a reactive hypohalous acid. nih.govmdpi.comresearchgate.net This hypohalous acid can then react with the substrate, leading to halogenation. nih.govmdpi.com Flavin-dependent halogenases utilize reduced flavin (FADH₂) and oxygen to generate a flavin hydroperoxide intermediate, which is then attacked by a halide ion to produce a hypohalous acid species. tandfonline.comresearchgate.netrsc.org The regioselectivity of halogenation by flavin-dependent enzymes is often achieved through the precise positioning of the substrate and the reactive intermediate within the enzyme's active site. tandfonline.comrsc.org While the specific enzyme responsible for brominating histidine at the 2-position has not been explicitly detailed in the provided search results, the general mechanisms employed by marine organisms for enzymatic halogenation of amino acids provide a framework for understanding how this compound is likely biosynthesized.

Table 1: Organisms and Structures Where Brominated Histidines are Found

| Organism | Structure | Associated Brominated Histidine Forms | Notes |

| Pachygrapsus crassipes (Crab) | Claw tips | Brominated histidine (indicated) | Contributes to fracture resistance. plos.orgresearchgate.netstanford.eduuoregon.edu |

| Nereis virens (Marine worm) | Jaws | Dibromohistidine, Bromoiodohistidine | Contributes to structural integrity, binds metals. nih.govcapes.gov.br |

| Sea Urchins | Sperm-activating peptides | Bromohistidine | Found in egg jelly, involved in sperm activation. taylorfrancis.com |

Table 2: Types of Enzymatic Halogenation Mechanisms

| Enzyme Class | Cofactor/Requirement | Proposed Intermediate | Mechanism Type |

| Haloperoxidases (Heme-dependent) | Heme, H₂O₂, Halide | Hypohalous acid | Electrophilic |

| Haloperoxidases (Vanadium-dependent) | Vanadium, H₂O₂, Halide | Hypohalous acid | Electrophilic |

| Haloperoxidases (Metal-free) | H₂O₂, Halide | Hypohalous acid | Electrophilic |

| Flavin-dependent Halogenases | FADH₂, O₂, Halide | Hypohalous acid | Electrophilic |

Conclusion

2-Bromohistidine stands as a testament to the power of chemical innovation in advancing our understanding of biology. As a halogenated analog of a crucial natural amino acid, it offers a unique set of properties that have enabled researchers to probe the intricacies of protein structure, unravel the mechanisms of enzyme catalysis, and map the complex networks of protein interactions. Its utility in synthetic peptide and protein chemistry further expands its reach, allowing for the creation of novel biomolecules with tailored functions. As synthetic methodologies become more refined and our understanding of its applications deepens, this compound is poised to remain a vital tool in the arsenal (B13267) of chemical biologists, continuing to shed light on the fundamental processes of life.

Chemical Reactivity and Reaction Mechanisms of 2 Bromohistidine

Electrophilic Aromatic Substitution on the Imidazole (B134444) Moiety

The imidazole ring in histidine and its derivatives is known to undergo electrophilic aromatic substitution. Imidazole is considered a π-electron-rich heterocycle, making it susceptible to attack by electrophiles. Electrophilic substitution on unsubstituted imidazole typically occurs preferentially at the C-4 and C-5 positions due to the stability of the intermediate arenium ions formed.

In 2-Bromohistidine, the presence of the bromine atom at the C-2 position and the amino acid side chain at C-4 influences the regioselectivity of electrophilic attack. The bromine atom is an electron-withdrawing group, which would generally deactivate the ring towards electrophilic substitution and influence the position of attack. Given that the C-4 position is substituted with the amino acid chain, electrophilic attack on this compound would likely be directed to the C-5 position, assuming it is unsubstituted. Common electrophilic substitution reactions for imidazole include halogenation, nitration, and sulfonation. The specific conditions required for these reactions with this compound would need to account for the existing substituents and the potential for side reactions.

Radical Reactions and Their Application in Functionalization

Radical reactions involve species with unpaired electrons and can be utilized for various chemical transformations, including functionalization. The carbon-bromine bond in organic molecules can undergo homolytic cleavage under certain conditions (e.g., presence of initiators, light, or heat) to generate radicals.

In the context of this compound, radical reactions could potentially involve the bromine atom or the imidazole ring. Homolytic cleavage of the C-Br bond could generate an imidazole radical, which could then participate in subsequent radical reactions, such as coupling or addition reactions. Radical functionalization strategies have been explored for modifying aromatic and heteroaromatic systems. For instance, transition-metal-catalyzed reactions, some of which can involve radical pathways, have been applied to the functionalization of histidine derivatives. These approaches could potentially be adapted for the functionalization of this compound, allowing for the introduction of new groups onto the imidazole ring or the amino acid scaffold through radical-mediated pathways.

Peptide Bond Formation and Polymerization Aspects

As an amino acid derivative, this compound possesses the characteristic alpha-amino and carboxyl functional groups necessary for peptide bond formation. It can be incorporated into peptides through standard peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support, forming amide bonds between the carboxyl group of one amino acid and the amino group of another.

The incorporation of this compound into a peptide chain would involve coupling its carboxyl group to the N-terminus of the growing peptide or coupling its amino group to the carboxyl terminus of another amino acid. Protecting groups would likely be required for the amino and carboxyl groups, as well as potentially for the imidazole nitrogen atoms, to ensure selective peptide bond formation and prevent unwanted side reactions involving these functionalities or the bromine atom during the synthesis process.

Applications of 2 Bromohistidine in Advanced Chemical and Biochemical Research

Research Tool for Investigating Enzyme Active Site Functionality and Protein Interactions

The imidazole (B134444) side chain of histidine is a frequent and crucial component of enzyme active sites, where it can act as a general acid, a general base, or a nucleophile during catalysis. nih.gov The strategic substitution of a bromine atom at the C2 position of the imidazole ring in 2-bromohistidine creates a unique probe for exploring the function and structure of these critical domains.

Researchers utilize this compound as a site-specific modifying agent. The carbon-bromine bond can be targeted by nucleophilic residues within an active site, leading to the formation of a covalent bond. This process, known as affinity labeling or suicide inhibition, can irreversibly inactivate an enzyme. By identifying the site of covalent attachment through techniques like mass spectrometry and protein sequencing, scientists can pinpoint specific amino acid residues that are critical for catalytic activity. This provides direct evidence for the spatial arrangement of the active site and the roles of individual residues. wikipedia.org

Furthermore, incorporating this compound into a peptide substrate can serve as a photoaffinity label. Upon irradiation with UV light, the C-Br bond can be cleaved to generate a highly reactive intermediate that forms cross-links with nearby amino acids in the enzyme's binding pocket. This technique helps to map the topography of the active site and identify residues involved in substrate binding, even those not directly participating in catalysis.

The study of protein-protein interactions (PPIs) also benefits from tools like this compound. nih.govsciencedaily.com When integrated into a peptide that is known to bind to a target protein, the bromo-substituent can be used to covalently trap the binding partner. This allows for the stabilization and subsequent identification of transient or weak protein interactions that are often difficult to capture.

| Research Application | Method | Outcome |

| Enzyme Active Site Mapping | Affinity Labeling / Suicide Inhibition | Covalent modification of active site residues, leading to enzyme inactivation and identification of key catalytic amino acids. wikipedia.org |

| Binding Pocket Topography | Photoaffinity Labeling | UV-induced cross-linking to map the three-dimensional space of the substrate binding site. |

| Protein Interaction Studies | Covalent Trapping | Stabilization and identification of transient or weak protein-protein interaction partners. nih.govsciencedaily.com |

Scaffold for Novel Peptide and Peptidomimetic Design

Peptides are important signaling molecules and therapeutic agents, but their use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified backbones or side chains—are designed to overcome these limitations. nih.govnih.gov this compound serves as an excellent scaffold for the synthesis of such novel peptides and peptidomimetics.

The bromine atom on the imidazole ring is a versatile synthetic handle. It allows for the introduction of diverse chemical functionalities through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This enables the attachment of various groups to the histidine side chain, which can be used to:

Enhance Binding Affinity: By introducing groups that form additional favorable interactions with the target receptor.

Constrain Peptide Conformation: By linking the side chain to the peptide backbone or another side chain, creating a cyclic or otherwise rigid structure. This can lock the peptide into its bioactive conformation, increasing potency and selectivity.

Improve Pharmacokinetic Properties: By adding moieties that increase solubility, metabolic stability, or cell permeability.

For instance, this compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The bromine atom then serves as a point for late-stage diversification, where a library of different compounds can be generated from a single peptide precursor by reacting it with various coupling partners. This approach is highly efficient for exploring the structure-activity relationship (SAR) of a peptide and optimizing its biological activity. nih.gov This strategy has been particularly useful in generating cyclic dipeptides, which are known for their proteolytic resistance and ability to act as privileged scaffolds in drug discovery. nih.gov

| Modification Strategy | Purpose | Example Reaction |

| Side Chain Functionalization | Introduce new chemical groups to enhance binding or alter physical properties. | Suzuki coupling with arylboronic acids to attach aromatic rings. |

| Conformational Constraint | Create cyclic peptides to improve stability and receptor selectivity. | Intramolecular cross-coupling to link the side chain to another part of the peptide. |

| Late-Stage Diversification | Rapidly generate a library of analogues for SAR studies. | Parallel synthesis using various cross-coupling partners on a resin-bound peptide. nih.gov |

Building Block and Intermediate in Complex Organic Synthesis

Beyond peptide chemistry, this compound is a valuable building block for the synthesis of complex heterocyclic molecules and natural product analogues. nbinno.com The presence of multiple functional groups—the carboxylic acid, the amine, and the bromo-imidazole—allows for a variety of selective chemical transformations.

In complex organic synthesis, the bromine atom is often exploited as a directing group or as a precursor for organometallic intermediates. youtube.comyoutube.com For example, treatment of a protected this compound derivative with a strong base like butyllithium (B86547) can generate a lithiated imidazole species. This highly reactive intermediate can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, providing access to highly substituted and complex histidine derivatives that are difficult to synthesize by other means.

The versatility of this compound is evident in multi-step synthetic sequences where different parts of the molecule are modified sequentially. youtube.com For example, the amine and carboxyl groups can be protected, allowing for selective manipulation of the imidazole ring via the bromine handle. Subsequently, the protecting groups can be removed to unmask the amino acid functionality for further reactions, such as peptide coupling. This controlled, stepwise approach is fundamental to the construction of intricate molecular targets. beilstein-journals.org

| Synthetic Utility | Description | Key Transformation |

| Organometallic Intermediate | Formation of a lithiated imidazole for reaction with electrophiles. | Halogen-metal exchange (e.g., with n-butyllithium). |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C, C-N, or C-O bonds at the C2 position. | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings. |

| Selective Functionalization | Use of protecting groups to allow for stepwise modification of different parts of the molecule. | Protection of amine (Boc, Fmoc) and acid (ester) groups. |

Development of Mechanistic Probes for Biological Systems

Understanding the intricate mechanisms of biological processes requires molecular tools that can report on specific events or interactions. This compound is a precursor for the development of such mechanistic probes. Its utility stems from the ability to replace the bromine atom with a variety of reporter groups.

For example, the bromine can be substituted with:

A radioactive isotope (e.g., tritium (B154650) or carbon-14) through catalytic halogen-radioisotope exchange. The resulting radiolabeled histidine can be incorporated into peptides or proteins to trace their metabolic fate, transport, and interactions within a biological system.

A fluorescent dye. This creates a fluorescently labeled amino acid that can be used in techniques like Förster Resonance Energy Transfer (FRET) to measure distances and conformational changes in proteins and protein complexes in real-time.

A spin label for use in electron paramagnetic resonance (EPR) spectroscopy to study protein dynamics and structure.

Furthermore, the bromine atom itself can serve as a heavy-atom probe in X-ray crystallography. Incorporating this compound into a protein can help in solving the phase problem during structure determination, facilitating the elucidation of the protein's three-dimensional structure. The distinct electronic properties of the bromo-imidazole ring can also be used to probe the electrostatic environment of an enzyme's active site.

These probes are instrumental in providing detailed, real-time information about biological events at the molecular level, from the catalytic cycle of a single enzyme to the complex signaling pathways within a cell. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing conflicting data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.